molecular formula C9H12O2 B1205248 1-Phenylpropane-1,3-diol CAS No. 4850-49-1

1-Phenylpropane-1,3-diol

Cat. No. B1205248
CAS RN: 4850-49-1
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-UHFFFAOYSA-N
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Description

1-Phenylpropane-1,3-diol is a natural product found in Peniophora polygonia . It is also known as 1-Phenyl-1,3-propanediol .


Synthesis Analysis

The synthesis of this compound involves several steps. A stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The synthesis involves selective nosylation on the primary alcohol of this compound using 4-nitrobenzenesulfonyl chloride, subsequent diisopropylamine substitution, and Friedel-Crafts alkylation using aqueous perchloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H12O2 . The structures and stabilities of the isolated 1,3-propanediol (PDL) monomers and dimers, and their monohydrates were investigated .


Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The acetaldehyde excess of 300% in the sequential one-pot multi-enzyme system gave the best results regarding the conversion and productivity .

Scientific Research Applications

Asymmetric Addition Catalyst

1-Phenylpropane-1,3-diol derivatives have been employed as catalysts in asymmetric synthesis. For example, cyclic and bicyclic 1,3-diols, including derivatives of this compound, have been utilized as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes. This process has led to high enantiomeric excesses of chiral alcohols (Sarvary, Wan, & Frejd, 2002).

Synthesis of Chiral Compounds

This compound is integral in the synthesis of chiral compounds. For instance, 2-phenylpropane-1,3-diol has been synthesized using a method involving ethyl-2-phenylacetate and other materials, achieving high purity and yield. This synthesis plays a crucial role in producing chiral intermediates for various applications (Zhang Xiu-qin, 2009).

Conversion into Oxetanes

Derivatives of this compound have been converted into oxetanes, a class of four-membered cyclic ethers. This conversion involves a series of reactions including the treatment with acetyl bromide, leading to stereospecific transformations (Aftab et al., 2000).

Enzymatic Synthesis

This compound and its isomers can be synthesized enzymatically. A stereoselective enzymatic process has been developed to synthesize all stereoisomers of 1-phenylpropane-1,2-diol, demonstrating the potential of biocatalysis in producing these compounds (Kihumbu, Stillger, Hummel, & Liese, 2002).

Interaction with Other Compounds

This compound derivatives interact with other compounds in various chemical reactions. For instance, 1-phenylpropane-1,2-dione reacts with urea to form bicyclic and spiro-compounds, which has implications for understanding the reactivity and potential applications of these derivatives (Butler, Hussain, & Leitch, 1980).

Safety and Hazards

1-Phenylpropane-1,3-diol may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

1-Phenylpropane-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions often involve the hydroxyl groups of this compound, which can act as electron donors or acceptors in these reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress responses, potentially enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with specific biomolecules. The hydroxyl groups of this compound can form hydrogen bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can result in changes in the levels of mRNA and proteins, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids. Over time, the degradation products of this compound can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and promote cell survival. At high doses, this compound can be toxic, leading to cell death and tissue damage. Studies in animal models have identified threshold doses above which adverse effects become significant. These studies also highlight the importance of careful dosage control to avoid toxic effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenylpropanoids. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce oxygen into the molecule, leading to its breakdown into smaller metabolites. These metabolic processes can affect the levels of various metabolites in the cell, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound can bind to albumin, a protein that transports various molecules in the bloodstream, facilitating its distribution to different tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

properties

IUPAC Name

1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341285
Record name 1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4850-49-1
Record name 1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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